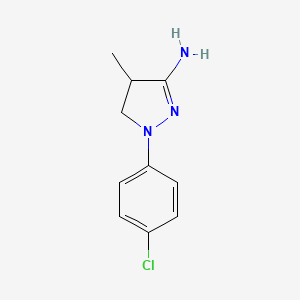
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine can be achieved through several routes. One common method involves the cyclization of 4-chlorophenyl hydrazine with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the pyrazole ring . Another approach includes the reaction of 1-(4-chlorophenyl)pyrazolidine-3-one with ferric trichloride in an acidic solvent, followed by air oxidation . Industrial production methods often utilize solvent-free synthesis techniques to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include substituted pyrazoles and amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to modulate neurotransmitter activity in the brain, thereby exerting its anticonvulsant effects . The compound may interact with ion channels and receptors, altering their function and leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-3-amine: Similar structure but lacks the chlorophenyl group, resulting in different biological activity.
1-(4-Methylphenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine: Contains a methylphenyl group instead of a chlorophenyl group, leading to variations in chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77992-28-0 |
|---|---|
Formule moléculaire |
C10H12ClN3 |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H2,12,13) |
Clé InChI |
DKGDVRCBCBXYMF-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(N=C1N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


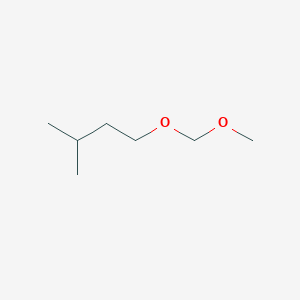
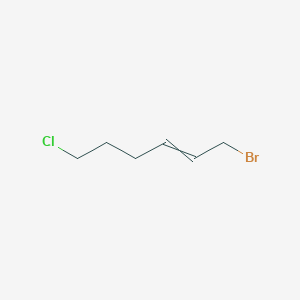
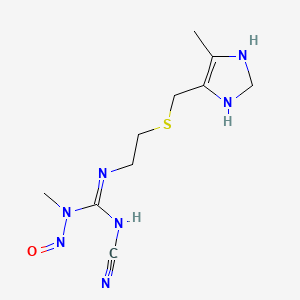
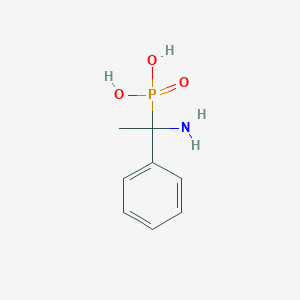
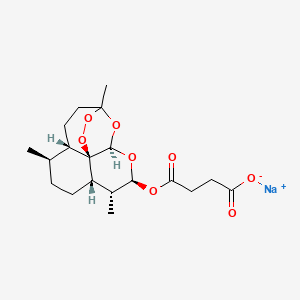
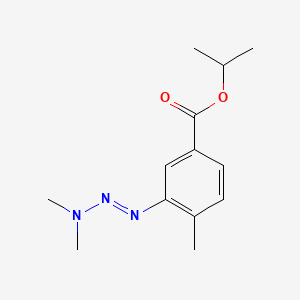
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
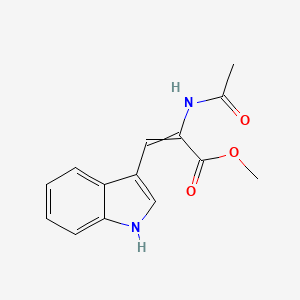
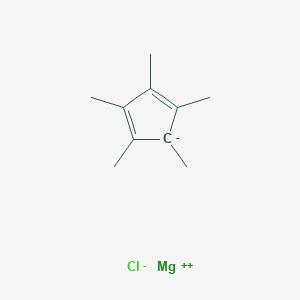
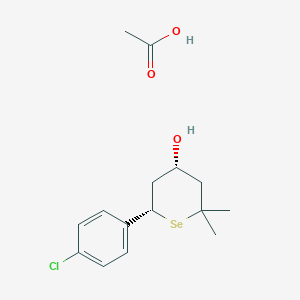
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
